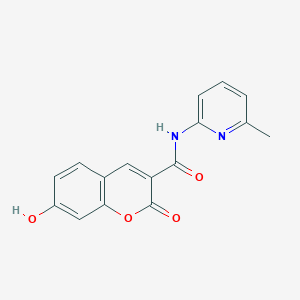

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 484022-74-4

Cat. No.: VC6438287

Molecular Formula: C16H12N2O4

Molecular Weight: 296.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 484022-74-4 |

|---|---|

| Molecular Formula | C16H12N2O4 |

| Molecular Weight | 296.282 |

| IUPAC Name | 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) |

| Standard InChI Key | NOEWUGPHDFOSED-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a chromene backbone (a benzopyran derivative) substituted at the 3-position with a carboxamide group and at the 7-position with a hydroxyl group. The carboxamide nitrogen is further linked to a 6-methylpyridin-2-yl moiety, distinguishing it from simpler chromene carboxamides .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 484022-74-4 | |

| Molecular Formula | ||

| Molecular Weight | 296.282 g/mol | |

| IUPAC Name | 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |

| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| InChIKey | NOEWUGPHDFOSED-UHFFFAOYSA-N | |

| PubChem CID | 5413276 |

The presence of the 6-methylpyridine group introduces steric and electronic effects that may influence solubility and receptor binding compared to unsubstituted analogs like 7-hydroxy-2-oxo-2H-chromene-3-carboxamide (PubChem CID: 5405787) .

Synthesis and Analytical Challenges

Purification and Stability

Chromene derivatives are often sensitive to light and oxidation . Reverse-phase HPLC or silica gel chromatography may be required for purification, though solubility data for this compound remain unreported.

Biological Activities and Mechanistic Hypotheses

Antioxidant Activity

The 7-hydroxy group is a critical pharmacophore for radical scavenging. In related compounds, this moiety donates hydrogen atoms to neutralize reactive oxygen species (ROS), with EC50 values ranging from 10–50 μM in DPPH assays .

Anti-inflammatory Pathways

Molecular docking studies suggest that chromene carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. The pyridine ring may further stabilize enzyme interactions through π-stacking or hydrogen bonding.

Comparative Analysis with Structural Analogs

Table 2: Comparison with 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide

The addition of the 6-methylpyridin-2-yl group increases molecular weight by ~91 g/mol and logP by ~0.7, suggesting improved lipophilicity and potential blood-brain barrier permeability.

Research Gaps and Future Directions

Priority Investigations

-

In Vitro Screening: Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) to validate antiproliferative claims.

-

ADMET Profiling: Assessment of absorption, distribution, and cytochrome P450 interactions to guide drug development.

-

Structural Optimization: Modifying the pyridine methyl group or chromene hydroxylation patterns to enhance potency.

Analytical Development

-

Solubility Studies: Systematic evaluation in aqueous and organic solvents.

-

Crystallography: X-ray diffraction to resolve tautomeric preferences and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume